

Physical and chemical properties of 8-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methylnaphthalen-1-amine

Cat. No.: B180730

[Get Quote](#)

An In-depth Technical Guide to 8-Methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **8-Methylnaphthalen-1-amine**. Due to the limited availability of experimental data for this specific isomer, this document combines computed data from reliable chemical databases with established principles of organic chemistry and spectroscopy to offer a robust profile for research and development purposes.

Core Physical and Chemical Properties

8-Methylnaphthalen-1-amine, also known as 1-Amino-8-methylnaphthalene, is an aromatic amine derivative of naphthalene. Its properties are influenced by the rigid, planar naphthalene core and the electronic effects of the amino and methyl substituents. The quantitative properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N	PubChem[1]
Molecular Weight	157.21 g/mol	PubChem[1]
CAS Number	130523-30-7	PubChem[1]
IUPAC Name	8-methylnaphthalen-1-amine	PubChem[1]
Exact Mass	157.089149355 Da	PubChem (Computed)[1]
XLogP3-AA	2.9	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Topological Polar Surface Area	26 Å ²	PubChem (Computed)[1]
Rotatable Bond Count	0	PubChem (Computed)[1]
Complexity	155	PubChem (Computed)[1]

Note: Most of the available data for **8-Methylnaphthalen-1-amine** are computed. Experimental determination of properties such as melting point, boiling point, and pKa is recommended for any practical application. For context, the parent compound, 1-naphthylamine, has a melting point of 47-50°C and a boiling point of 301°C[2].

Spectroscopic Profile

While specific spectra for **8-Methylnaphthalen-1-amine** are not readily available in public databases, a theoretical spectroscopic profile can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the aromatic protons of the naphthalene ring system and the protons of the methyl and amino groups. The aromatic region would likely show a series of multiplets. The methyl protons would appear as a singlet, and the amine protons would also likely be a singlet, which may be broad.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to the eleven carbon atoms in the molecule, unless there is accidental peak overlap.

Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum of **8-Methylnaphthalen-1-amine** is expected to show characteristic absorption bands. These would include N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm^{-1} . An N-H bending vibration is expected around 1550-1650 cm^{-1} . Aromatic C-H stretching will be observed above 3000 cm^{-1} , and the C-N stretching for an aromatic amine would be in the 1200-1350 cm^{-1} range.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 157$, corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **8-Methylnaphthalen-1-amine** are scarce. However, plausible methods can be derived from established chemical literature for related naphthalenamines.

Plausible Synthesis Route: Reduction of a Nitro Precursor

A common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.

Reaction: 8-Methyl-1-nitronaphthalene to **8-Methylnaphthalen-1-amine**.

Materials:

- 8-Methyl-1-nitronaphthalene
- Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$)
- Hydrochloric acid (if using metal reduction)
- Sodium hydroxide or sodium bicarbonate for neutralization

- Organic solvent (e.g., Ethanol, Ethyl acetate)
- Drying agent (e.g., anhydrous Sodium sulfate)

Procedure (Conceptual):

- The starting material, 8-methyl-1-nitronaphthalene, is dissolved in a suitable solvent like ethanol.
- In the case of reduction with iron powder, the mixture is acidified with hydrochloric acid.
- The reaction mixture is heated under reflux until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled and made alkaline to precipitate the metal hydroxides and liberate the free amine.
- The product is then extracted into an organic solvent such as ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of aromatic amines.

Instrumentation:

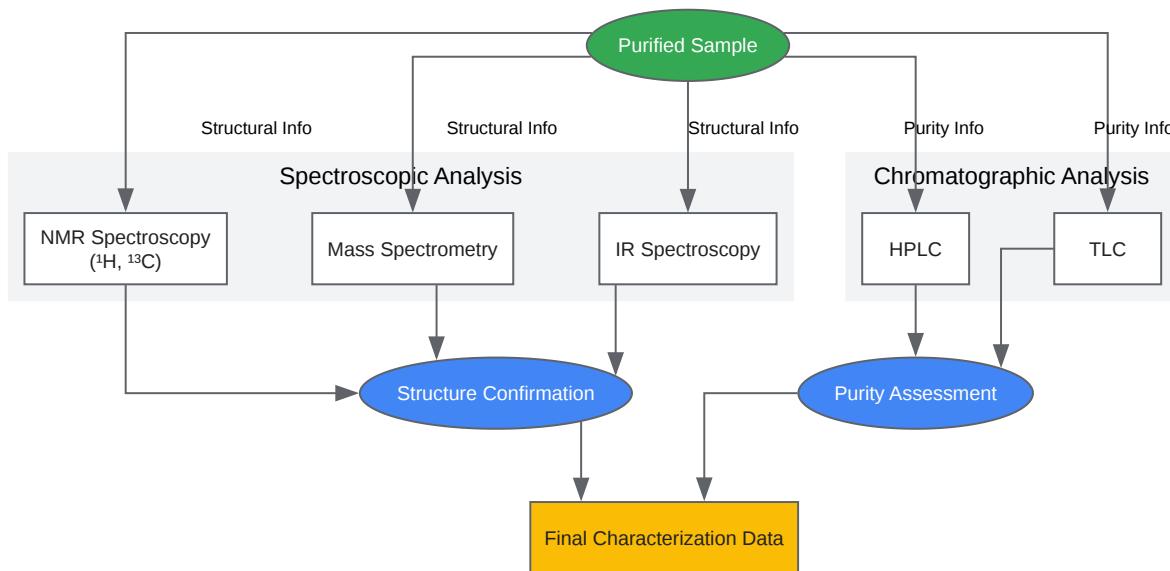
- HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase (Isocratic or Gradient):

- A mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

General Procedure:

- Prepare a standard solution of the purified **8-Methylnaphthalen-1-amine** of known concentration in the mobile phase.
- Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 μm filter.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution of the compound using a UV detector, typically at a wavelength where the naphthalene system has strong absorbance (e.g., around 254 nm).
- The purity of the sample can be determined by the relative peak area, and the concentration can be quantified by comparison to the standard.


Logical and Experimental Workflows

The following diagrams illustrate the logical progression from synthesis to characterization for a compound like **8-Methylnaphthalen-1-amine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **8-Methylnaphthalen-1-amine**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Methylnaphthalen-1-amine | C₁₁H₁₁N | CID 21771442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of 8-Methylnaphthalen-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180730#physical-and-chemical-properties-of-8-methylnaphthalen-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com